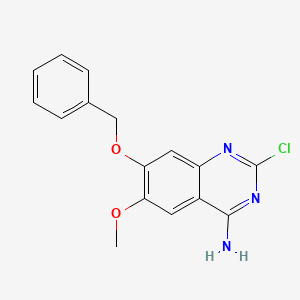

7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine

Description

Properties

CAS No. |

52759-42-9 |

|---|---|

Molecular Formula |

C16H14ClN3O2 |

Molecular Weight |

315.75 g/mol |

IUPAC Name |

2-chloro-6-methoxy-7-phenylmethoxyquinazolin-4-amine |

InChI |

InChI=1S/C16H14ClN3O2/c1-21-13-7-11-12(19-16(17)20-15(11)18)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,18,19,20) |

InChI Key |

ZNOGPKCPIUGSAI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-chloro-6-methoxy-7-benzyloxyquinoline Intermediate

A key intermediate, 4-chloro-6-methoxy-7-benzyloxyquinoline, is prepared via a three-step sequence:

Step 1: Enamine Formation

Starting from 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone, condensation with N,N-dimethylformamide dimethyl acetal produces an enamine intermediate, (E)-1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)-3-(dimethylamino)-2-propen-1-one.Step 2: Reductive Cyclization

The enamine undergoes reduction and cyclization using a strong reducing cyclization agent such as sodium dithionite, thiourea dioxide, hydrogen peroxide, or sodium borohydride. This two-step one-pot process converts the nitro group to an amino group and cyclizes to form 7-benzyloxy-6-methoxy-1H-quinolin-4-one under mild conditions without high temperature or pressure.Step 3: Chlorination

The quinolin-4-one is chlorinated using phosphorus trichloride or phosphorus oxychloride in the presence of an acid-binding agent (e.g., triethylamine) at 30–105 °C for 1–12 hours to yield 4-chloro-6-methoxy-7-benzyloxyquinoline.

This method is advantageous for industrial scale-up due to mild reaction conditions, high yield, and operational safety.

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Enamine formation | N,N-dimethylformamide dimethyl acetal, RT to 80 °C | Enamine intermediate |

| 2 | Reductive cyclization | Sodium dithionite/thiourea dioxide, one-pot, mild temp | 7-benzyloxy-6-methoxy-1H-quinolin-4-one, high yield |

| 3 | Chlorination | POCl3 or PCl3, acid-binding agent, 30–105 °C, 1–12 h | 4-chloro-6-methoxy-7-benzyloxyquinoline, high yield |

Conversion to 7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine

Following the preparation of the chlorinated quinoline intermediate, the quinazoline core is constructed and functionalized:

Cyclization and Amidation

The intermediate undergoes amidine formation and cyclization in a one-step reaction with appropriate amines (e.g., 3-chloro-4-fluoroaniline) in mixed solvents such as ethanol/ethyl acetate or isopropanol/acetonitrile at elevated temperatures (~80 °C) for extended periods (e.g., 18 hours). This step avoids isolation of intermediates, improving efficiency.Workup and Purification

After reaction completion, the mixture is cooled, pH adjusted (e.g., to 8.0 with aqueous NaOH), and the product precipitated, filtered, washed, and dried to afford the quinazoline derivative in approximately 80% yield.

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Amidination & cyclization | 3-chloro-4-fluoroaniline, mixed solvents, 80 °C, 18 h | This compound, ~80% yield |

Alternative Chlorination and Functionalization Methods

- Chlorination of quinazolinones using phosphorus oxychloride at 120 °C for 3 hours yields the chloroquinazoline with up to 99% yield.

- Use of diisopropylethylamine as a base and trichlorophosphate as chlorinating agent under reflux conditions can provide yields around 72%.

- Subsequent nucleophilic aromatic substitution reactions with anilines or other amines in solvents like 2-propanol under reflux for 2 hours afford the target amine derivatives.

- The two-step one-pot reductive cyclization method for quinoline intermediate synthesis significantly improves operational safety by avoiding high-pressure hydrogenation and high-temperature conditions.

- The one-step amidine formation and cyclization reaction reduces the need for intermediate isolation, saving time and cost.

- Chlorination using phosphorus oxychloride is highly efficient and scalable.

- Mixed solvent systems (e.g., ethanol/ethyl acetate, isopropanol/acetonitrile) optimize solubility and reaction rates.

- Yields for key steps range from 72% to 99%, indicating robust and reproducible methods suitable for industrial production.

| Compound/Intermediate | Key Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| (E)-1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)-3-(dimethylamino)-2-propen-1-one | Enamine formation | N,N-dimethylformamide dimethyl acetal, 80 °C, 18 h | N/A | Starting enamine intermediate |

| 7-benzyloxy-6-methoxy-1H-quinolin-4-one | Reductive cyclization | Sodium dithionite or similar, mild temp | High | Two-step one-pot reduction and cyclization |

| 4-chloro-6-methoxy-7-benzyloxyquinoline | Chlorination | POCl3 or PCl3, acid-binding agent, 30–105 °C, 1–12 h | High | Key chlorinated intermediate |

| This compound | Amidination & cyclization | 3-chloro-4-fluoroaniline, mixed solvents, 80 °C, 18 h | ~80 | Final quinazoline amine product |

The preparation of this compound is efficiently achieved through a sequence of enamine formation, reductive cyclization, chlorination, and amidination/cyclization steps. The methods emphasize mild reaction conditions, high yields, and operational safety, making them suitable for industrial-scale synthesis. The use of one-pot reactions and avoidance of hazardous conditions such as high-pressure hydrogenation are notable advantages. Diverse solvent systems and chlorinating agents provide flexibility in process optimization.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline typically involves several chemical reactions, including substitution, nitration, reduction, cyclization, and chlorination. The process can be summarized as follows:

- Starting Material : Methyl 4-hydroxy-3-methoxybenzoate.

- Key Steps :

- Benzylation : Introduction of the benzyloxy group.

- Nitration : Formation of a nitro group.

- Reduction : Conversion of nitro to amino group.

- Cyclization : Formation of the quinazoline core.

- Chlorination : Introduction of the chloro substituent.

The overall yield from these steps can vary but has been reported to be around 29.2% .

Anticancer Properties

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline has shown significant potential as an anticancer agent. Its mechanism primarily involves the inhibition of various kinases associated with cancer cell proliferation. Notably, it has been studied for its effects on the epidermal growth factor receptor (EGFR), which is crucial in many cancers:

- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited potent cytotoxicity against EGFR-positive cancer cells, with some compounds showing IC50 values as low as 0.11 µM .

Kinase Inhibition

The compound is also noted for its selective inhibition of specific kinases involved in tumor growth and progression:

- Kinase Profiling : Research indicates that certain derivatives selectively inhibit EGFRK without affecting other related kinases like ErbB2 (Her-2), making them promising candidates for targeted cancer therapies .

Therapeutic Applications

The therapeutic potential of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline extends beyond oncology:

- Lead Compound for Drug Development : Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.

- Combination Therapies : There is ongoing research into combining this compound with other therapeutic agents to improve efficacy and reduce resistance in cancer treatments.

| Compound Name | IC50 (µM) | Target Kinase | Remarks |

|---|---|---|---|

| 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | 0.11 | EGFRK | Highly potent against EGFR+ cells |

| Vandetanib | 0.25 | EGFRK | Established anticancer drug |

| Compound X (similar structure) | 0.5 | EGFRK | Moderate potency |

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding affinity to the target protein, while the chlorine and methoxy groups can influence the compound’s electronic properties and reactivity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Properties :

- Solubility : Soluble in DMSO and THF; requires heating to 37°C for optimal dissolution .

- Storage : Stable at -80°C for 6 months or -20°C for 1 month; sensitive to repeated freeze-thaw cycles .

- Synthesis : Prepared via nucleophilic substitution of 7-(benzyloxy)-2,4-dichloro-6-methoxyquinazoline with dimethylamine in THF, yielding ~75% purity .

Comparison with Structurally Similar Quinazoline Derivatives

Below is a detailed comparison of 7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine with its structural analogs:

Structural Modifications and Functional Groups

Impact of Substituents on Activity

Anti-Cancer Activity

Limitations of this compound

- Low aqueous solubility : Requires DMSO for dissolution, limiting in vivo applications .

- Instability under basic conditions : The benzyloxy group is susceptible to hydrolysis, necessitating protective strategies during synthesis .

Key Differences Among Analogs

| Parameter | This compound | 4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline | N-(1-methylpiperidin-4-yl) analogs |

|---|---|---|---|

| Solubility | Low (DMSO-dependent) | Moderate (due to dimethoxy groups) | High (piperidinyl enhances polarity) |

| Synthetic Complexity | Moderate (2-step substitution) | High (requires Buchwald-Hartwig coupling) | High (multi-step functionalization) |

| Biological Target | Broad-spectrum kinases | EGFR-specific | CNS receptors |

Biological Activity

7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in medicinal chemistry. The presence of various substituents on the quinazoline ring enhances its chemical reactivity and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Benzyloxy group : Enhances lipophilicity and biological activity.

- Chloro substituent : Known to influence the compound's reactivity and interaction with biological targets.

- Methoxy group : Contributes to the overall stability and solubility of the compound.

Molecular Formula

The molecular formula for this compound is C₁₄H₁₃ClN₂O₂.

Anticancer Properties

Research has indicated that quinazoline derivatives, including this compound, exhibit significant anticancer properties. These compounds often act as inhibitors of various kinases involved in cancer cell proliferation.

Mechanism of Action :

- Kinase Inhibition : The compound is believed to inhibit receptor tyrosine kinases (RTKs) such as EGFR (epidermal growth factor receptor) and ErbB2, which are critical in cancer signaling pathways .

- Cell Cycle Disruption : By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting a broad spectrum of action .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

Case Studies

- Inhibition of EGFR : A study demonstrated that derivatives similar to this compound effectively inhibited EGFR with an IC50 value comparable to established inhibitors like erlotinib .

- Cytotoxicity Assays : Research involving various hybrids showed that compounds structurally related to this compound displayed notable cytotoxicity against MDA-MB-231 breast cancer cells, indicating potential for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.